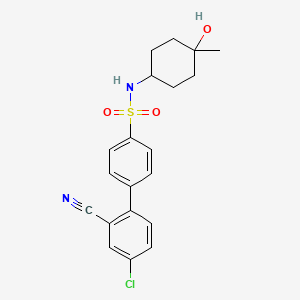
SARS-CoV-2-IN-45
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-45 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication and infection process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-45 typically involves multi-step organic synthesis techniques. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-45 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
SARS-CoV-2-IN-45 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and infection in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic assays and antiviral coatings for surfaces and medical devices.
作用機序
SARS-CoV-2-IN-45 exerts its effects by targeting specific proteins and pathways involved in the viral replication process. The compound binds to the active site of the viral protease, inhibiting its activity and preventing the cleavage of viral polyproteins. This disruption of the viral life cycle ultimately reduces the production of new viral particles and limits the spread of infection.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to treat viral infections.
Uniqueness
SARS-CoV-2-IN-45 is unique in its specific targeting of the viral protease, which is a critical enzyme for viral replication. This specificity may result in fewer off-target effects and a more favorable safety profile compared to other antiviral agents.
特性
分子式 |
C20H20O7 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(2Z)-6-(methoxymethoxy)-2-[[4-methoxy-3-(methoxymethoxy)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-25-14-5-6-15-17(10-14)27-19(20(15)21)9-13-4-7-16(24-3)18(8-13)26-12-23-2/h4-10H,11-12H2,1-3H3/b19-9- |
InChIキー |
ANNWYWFBYWRXDL-OCKHKDLRSA-N |
異性体SMILES |
COCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OCOC)/O2 |
正規SMILES |
COCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OCOC)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)




![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)




